3-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine
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Overview
Description
3-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine is a complex organic compound that features a piperazine ring, a pyrazole ring, and a pyridazine ring
Safety and Hazards
Future Directions
Preparation Methods
The synthesis of 3-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine typically involves multi-step procedures. The synthetic route generally starts with the preparation of the piperazine derivative, followed by the introduction of the pyrazole and pyridazine rings. Common reagents used in these reactions include tert-butylbenzoyl chloride, piperazine, and pyrazole derivatives. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine .
Chemical Reactions Analysis
3-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the piperazine or pyrazole rings are replaced by other substituents. .
Scientific Research Applications
3-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its activity against various biological targets.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, making it valuable in the development of new synthetic methodologies.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 3-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets. The piperazine and pyrazole rings are known to interact with various enzymes and receptors, modulating their activity. The compound may inhibit or activate these targets, leading to its observed biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
3-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine can be compared with similar compounds such as:
3-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine: This compound has a pyridine ring instead of a pyrazole ring, which may result in different biological activities and properties.
tert-butyl (3-(4-(3-aminopropyl)piperazin-1-yl)propyl)carbamate: This compound features a carbamate group and a different substitution pattern on the piperazine ring, leading to distinct chemical and biological properties
Properties
IUPAC Name |
(4-tert-butylphenyl)-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O/c1-22(2,3)18-7-5-17(6-8-18)21(29)27-15-13-26(14-16-27)19-9-10-20(25-24-19)28-12-4-11-23-28/h4-12H,13-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMRMJBGHYXMDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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